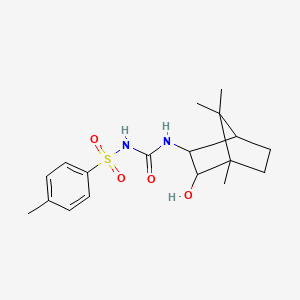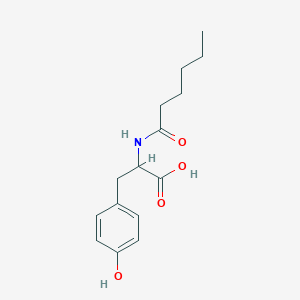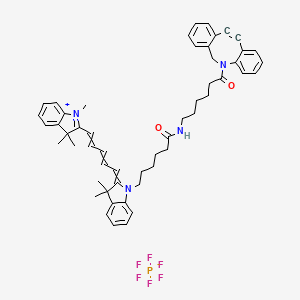
Cyanine5 DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5 dibenzocyclooctyne, commonly referred to as Cyanine5 DBCO, is a near-infrared fluorescent dye used extensively in bioorthogonal chemistry. This compound is particularly valued for its ability to react with azide groups through a copper-free “click” reaction, making it a powerful tool for imaging and tracking biomolecules in living systems .
準備方法
Synthetic Routes and Reaction Conditions
Cyanine5 DBCO is synthesized by conjugating Cyanine5, a red-emitting fluorophore, with dibenzocyclooctyne (DBCO). The synthesis involves the following steps:
Preparation of Cyanine5: Cyanine5 is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Conjugation with DBCO: The Cyanine5 fluorophore is then conjugated with DBCO through a nucleophilic substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine5: Large-scale synthesis of Cyanine5 using automated reactors.
Conjugation and Purification: The conjugation with DBCO is performed in large reaction vessels, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels
化学反応の分析
Types of Reactions
Cyanine5 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, occurring without the need for a copper catalyst, which is advantageous for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules.
Conditions: The reaction is typically carried out in aqueous buffers at physiological pH and temperature, making it suitable for in vivo applications
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO and the azide group on the target biomolecule .
科学的研究の応用
Cyanine5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, cells, and tissues in vitro and in vivo.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
作用機序
Cyanine5 DBCO exerts its effects through the SPAAC reaction, where the strained alkyne group in DBCO reacts with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the specific labeling and tracking of azide-functionalized biomolecules. The near-infrared fluorescence of Cyanine5 enables imaging with minimal background interference .
類似化合物との比較
Similar Compounds
Cyanine3 DBCO: Another fluorescent dye with similar applications but emits at a different wavelength.
Alexa Fluor 647 DBCO: A commercially available dye with similar properties but different spectral characteristics.
Cyanine7 DBCO: A near-infrared dye with a longer emission wavelength compared to Cyanine5 DBCO .
Uniqueness
This compound is unique due to its optimal balance of photostability, brightness, and minimal cytotoxicity. Its emission wavelength in the near-infrared region allows for deep tissue imaging with reduced autofluorescence, making it particularly valuable for in vivo applications .
特性
分子式 |
C53H59F6N4O2P |
|---|---|
分子量 |
929.0 g/mol |
IUPAC名 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1 |
InChIキー |
YPXNDZYXPDFNEL-UHFFFAOYSA-O |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol](/img/structure/B13390829.png)
![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
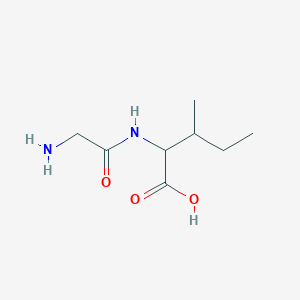
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)

![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
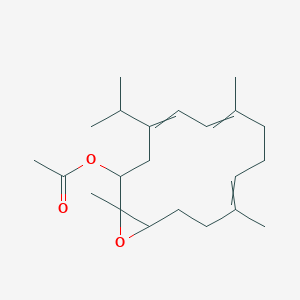
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
